molecular formula C9H16ClNS B6275672 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 2763760-14-9

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride

Cat. No. B6275672
CAS RN: 2763760-14-9
M. Wt: 205.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride, also known as MTBA-HCl, is an organic compound belonging to the class of thiophenes. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. The compound is used in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in laboratory experiments. It is used to study the effects of drugs on the body, as well as to investigate the effects of environmental pollutants on living organisms. It is also used to study the effects of certain hormones and enzymes on the body, as well as to investigate the effects of certain diseases on the body.

Mechanism of Action

The mechanism of action of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is not fully understood. However, it is believed to act as an agonist at the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release and the modulation of the central nervous system. It is believed that 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride binds to the GABA-A receptor and activates it, leading to an increase in the release of GABA, a neurotransmitter involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as the enzymes involved in the breakdown of fatty acids. It has also been shown to increase the activity of certain hormones, such as cortisol, which is involved in the regulation of stress and anxiety. In addition, 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride has been shown to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure and improving heart rate variability.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride in laboratory experiments has a number of advantages. It is a water-soluble compound, making it easy to work with and store. It is also relatively stable, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive to purchase, making it a cost-effective option for laboratory experiments. However, it is important to note that 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is a highly reactive compound, and should be handled with care.

Future Directions

There are a number of possible future directions for research involving 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride. One potential direction is to investigate the effects of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride on the immune system, as this could have implications for the treatment of autoimmune diseases. Another possible direction is to investigate the effects of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride on the nervous system, as this could have implications for the treatment of neurological disorders. Additionally, further research could be conducted to investigate the effects of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride on the cardiovascular system, as this could have implications for the treatment of cardiovascular diseases. Finally, further research could be conducted to investigate the long-term effects of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride on the body, as this could have implications for the safety of its use in laboratory experiments.

Synthesis Methods

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride can be synthesized from 2-bromo-4-methylthiophene, which is reacted with aqueous sodium hydroxide, followed by reaction with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the product. The reaction mixture is then heated to a temperature of 80°C, and the product is isolated by filtration, washing with water, and drying. The final product is a white crystalline solid with a melting point of 114°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride involves the reaction of 3-methyl-4-(thiophen-2-yl)butan-1-amine with hydrochloric acid.", "Starting Materials": [ "3-methyl-4-(thiophen-2-yl)butan-1-amine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-methyl-4-(thiophen-2-yl)butan-1-amine in a suitable solvent, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable period of time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride." ] }

CAS RN

2763760-14-9

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

87

Origin of Product

United States

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